molecular formula C13H24N2O2 B12497024 tert-Butyl octahydro-1H-isoindol-3a-ylcarbamate

tert-Butyl octahydro-1H-isoindol-3a-ylcarbamate

Cat. No.: B12497024
M. Wt: 240.34 g/mol
InChI Key: COJNHDCEWDUHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(octahydroisoindol-3a-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its use in various synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(octahydroisoindol-3a-yl)carbamate typically involves the reaction of octahydroisoindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(octahydroisoindol-3a-yl)carbamate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(octahydroisoindol-3a-yl)carbamate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to yield amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized carbamate derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamate compounds.

Scientific Research Applications

Chemistry: tert-Butyl N-(octahydroisoindol-3a-yl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis by various enzymes.

Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.

Industry: In the industrial sector, tert-butyl N-(octahydroisoindol-3a-yl)carbamate is used in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(octahydroisoindol-3a-yl)carbamate involves its interaction with nucleophiles. The tert-butyl group provides steric hindrance, protecting the carbamate group from unwanted reactions. Upon exposure to specific conditions, such as acidic or basic environments, the tert-butyl group can be removed, revealing the reactive carbamate group. This allows for subsequent reactions to occur, such as the formation of amide bonds in peptide synthesis .

Comparison with Similar Compounds

  • tert-Butyl N-(octahydro-1H-isoindol-3a-ylmethyl)carbamate
  • tert-Butyl N-(octahydroisoindol-3a-yl)carbamate

Comparison:

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl)carbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13-7-5-4-6-10(13)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)

InChI Key

COJNHDCEWDUHMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCCC1CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.